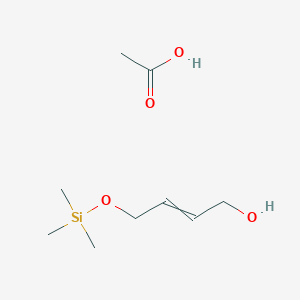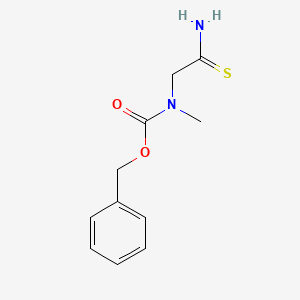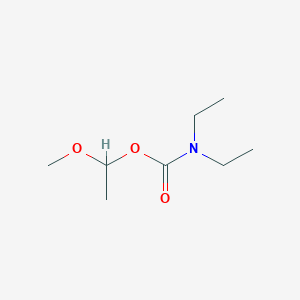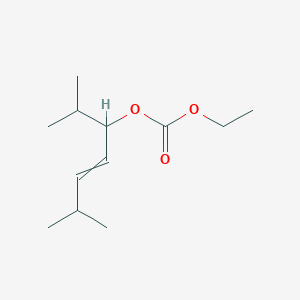
2,6-Dimethylhept-4-en-3-yl ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is an organic compound with a unique structure that includes a heptene backbone with dimethyl substitutions and an ethyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate typically involves the reaction of 2,6-dimethylhept-4-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,6-Dimethylhept-4-en-3-ol+Ethyl chloroformate→2,6-Dimethylhept-4-en-3-yl ethyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,6-Dimethylhept-4-en-3-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ethyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted carbonates.
科学的研究の応用
2,6-Dimethylhept-4-en-3-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
作用機序
The mechanism of action of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The ethyl carbonate group can undergo hydrolysis, releasing ethanol and carbon dioxide, which can then interact with biological systems. The dimethylheptene backbone can also participate in various biochemical pathways, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 2,6-Dimethylhept-4-en-3-yl methyl carbonate
- 2,6-Dimethylhept-4-en-3-yl propyl carbonate
- 2,6-Dimethylhept-4-en-3-yl butyl carbonate
Uniqueness
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is unique due to its specific combination of a heptene backbone with dimethyl substitutions and an ethyl carbonate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
121440-82-2 |
|---|---|
分子式 |
C12H22O3 |
分子量 |
214.30 g/mol |
IUPAC名 |
2,6-dimethylhept-4-en-3-yl ethyl carbonate |
InChI |
InChI=1S/C12H22O3/c1-6-14-12(13)15-11(10(4)5)8-7-9(2)3/h7-11H,6H2,1-5H3 |
InChIキー |
QQQOBWUTKMYEAE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC(C=CC(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


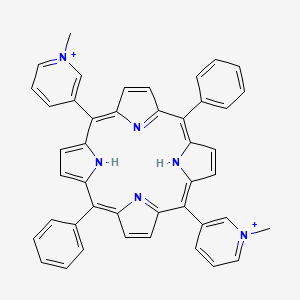
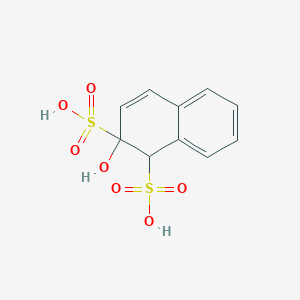
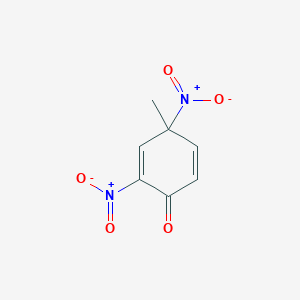
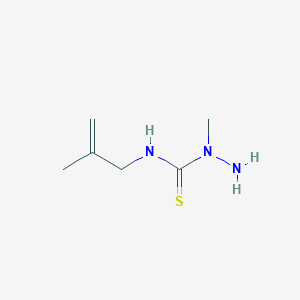
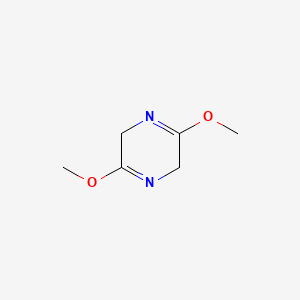
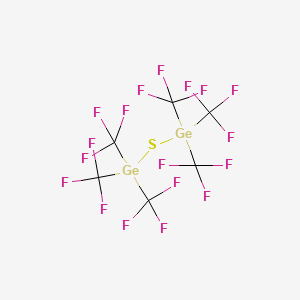
![[(4-Ethenylphenyl)methylene]bis(triethylsilane)](/img/structure/B14294895.png)
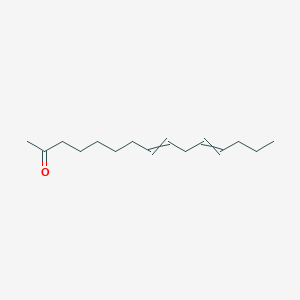
![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
